molecular formula C7H15NO B13155107 Methyl3,3-dimethylbutanimidate

Methyl3,3-dimethylbutanimidate

Cat. No.: B13155107
M. Wt: 129.20 g/mol
InChI Key: HNRQRGXENFLZAO-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylbutanimidate is an organoimidate derivative characterized by a branched 3,3-dimethylbutane backbone and an imidate functional group (R-O-C=N-R). This compound is primarily utilized in organic synthesis as a reactive intermediate. For example, it serves as a precursor in multicomponent reactions (MCRs), such as the Passerini reaction, where it participates in forming complex molecules like hexafluoroisopropyl-substituted imidates . Its structure enables nucleophilic substitution reactions due to the electron-withdrawing nature of the imidate group, making it valuable for constructing amides, amidines, and heterocycles .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

methyl 3,3-dimethylbutanimidate

InChI

InChI=1S/C7H15NO/c1-7(2,3)5-6(8)9-4/h8H,5H2,1-4H3

InChI Key

HNRQRGXENFLZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired imidate ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3,3-dimethylbutanimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylbutanimidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylbutanoic acid.

    Reduction: Formation of 3,3-dimethylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethylbutanimidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,3-Dimethylbutanoate

  • Molecular Formula : C₈H₁₆O₂
  • Functional Group : Ester (R-CO-O-R)
  • CAS RN : 6662-79-9
  • Key Differences: Ethyl 3,3-dimethylbutanoate is an ester derivative, whereas methyl 3,3-dimethylbutanimidate contains an imidate group (O-C=N). Esters like this are more hydrolytically stable and less reactive than imidates, making them suitable for applications in fragrances, solvents, or plasticizers . Synthesis: Typically synthesized via esterification of 3,3-dimethylbutanoic acid with ethanol, contrasting with the imidate’s preparation via Passerini reactions using isocyanides and aldehydes .

Methyl 3,3-Dimethylbutanoate

  • Molecular Formula : C₇H₁₄O₂
  • Functional Group : Ester
  • Relevance : Shares the same branched carbon backbone as methyl 3,3-dimethylbutanimidate but differs in functional group.
  • Applications : Used in pharmaceutical intermediates and flavoring agents due to its stability and low toxicity .
  • Reactivity : Lacks the electrophilic imidate nitrogen, making it less reactive in nucleophilic substitutions compared to methyl 3,3-dimethylbutanimidate .

3,3-Dimethyl-2-butanol

  • Molecular Formula : C₆H₁₄O
  • Functional Group : Alcohol
  • CAS RN : 464-07-3
  • Primarily used as a solvent or intermediate in organic synthesis. Its hydroxyl group enables dehydration or oxidation reactions, unlike the imidate’s reactivity .

1-Butyl-3-methylimidazolium Acetate

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Functional Group : Ionic liquid (imidazolium cation + acetate anion)
  • CAS RN : 284049-75-8
  • Used as a green solvent or catalyst in biphasic reactions, contrasting with the covalent reactivity of imidates .

Structural and Functional Group Analysis

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications
Methyl 3,3-dimethylbutanimidate C₇H₁₃NO Imidate 127.19 Organic synthesis
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ Ester 144.21 Solvents, fragrances
3,3-Dimethyl-2-butanol C₆H₁₄O Alcohol 102.17 Solvents, intermediates
1-Butyl-3-methylimidazolium acetate C₁₀H₁₈N₂O₂ Ionic liquid 198.26 Catalysis, green chemistry

Methyl 3,3-Dimethylbutanimidate

  • Synthesis : Prepared via Passerini reactions using pivaldehyde (3,3-dimethylbutanal) and isocyanides under acidic conditions .
  • Reactivity :
    • Imidate’s N-C-O structure allows nucleophilic attack at the carbon center, enabling conversion to amides or amidines.
    • Used in the synthesis of fluorinated intermediates (e.g., hexafluoroisopropyl derivatives) .

Ethyl 3,3-Dimethylbutanoate

  • Synthesis: Produced via esterification of 3,3-dimethylbutanoic acid with ethanol under acid catalysis .
  • Reactivity : Undergoes hydrolysis to carboxylic acids or transesterification but lacks the nitrogen-mediated reactivity of imidates .

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